

(R)-2-Dodecanol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Dodecanol, (R)-

Cat. No.: B12079602

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol, a chiral secondary alcohol. The information presented is essential for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is representative of 2-dodecanol in general.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.80	m	1H	H-2 (CH-OH)
~1.65	m	2H	H-3 (CH ₂)
~1.27	m	16H	H-4 to H-11 (-(CH ₂) ₈ -)
~1.19	d	3H	H-1 (CH ₃)
~0.89	t	3H	H-12 (CH ₃)

Data is compiled from various sources and represents typical values.[\[1\]](#)[\[2\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift (δ) ppm	Assignment
~68.2	C-2 (CH-OH)
~39.6	C-3
~31.9	C-10
~29.7	C-4 to C-9
~25.9	C-11
~23.5	C-1
~14.1	C-12

Data is compiled from various sources and represents typical values.[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (hydrogen-bonded)
~2920	Strong	C-H stretch (alkane)
~2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1110	Strong	C-O stretch

Data is compiled from various sources and represents typical values.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/z	Relative Intensity	Assignment
186	Low	[M] ⁺ (Molecular Ion)
168	Low	[M-H ₂ O] ⁺
45	High	[CH ₃ CHOH] ⁺ (alpha-cleavage)

Data is compiled from various sources and represents typical values.[\[10\]](#)[\[11\]](#)[\[12\]](#) The molecular ion peak for secondary alcohols is often of low intensity or absent.[\[10\]](#)[\[13\]](#) The base peak is frequently the result of alpha-cleavage.[\[10\]](#) Another common fragmentation pathway for alcohols is the loss of water (dehydration).[\[10\]](#)[\[12\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition. [\[2\]](#)
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ^{13}C and its longer relaxation times.
 - Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.^[14]

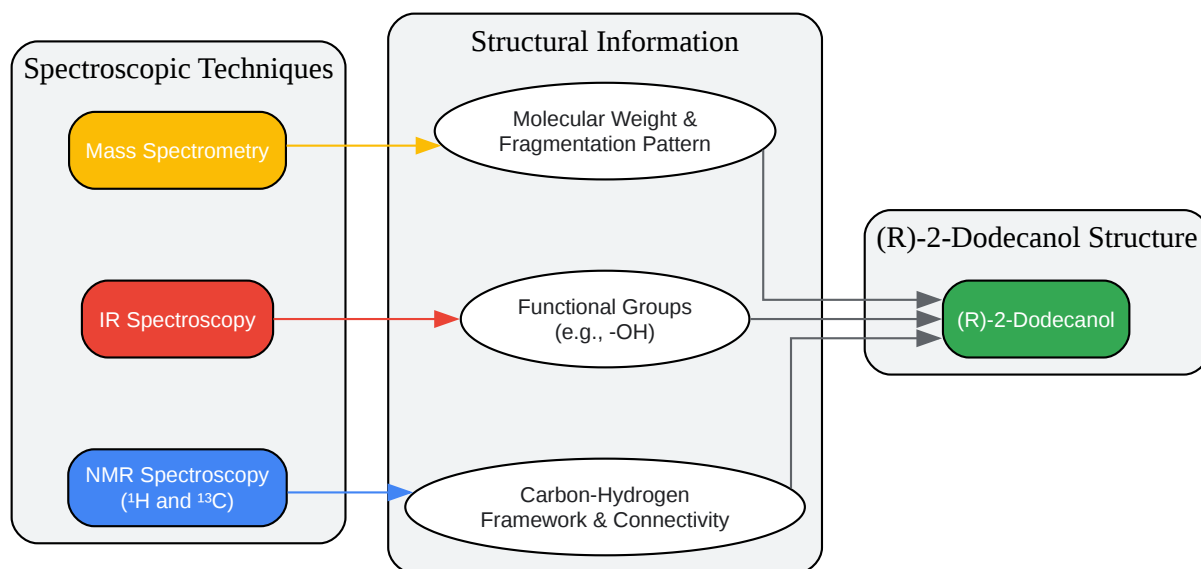
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.^[14]
 - The sample is placed in the beam path.
 - The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the sample in a volatile solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for alcohols. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[15]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for (R)-2-dodecanol.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-DODECANOL(10203-28-8) ¹H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-DODECANOL(10203-28-8) ¹³C NMR [m.chemicalbook.com]
- 4. 2-DODECANOL(10203-28-8) IR Spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2-Dodecanol [webbook.nist.gov]
- 7. 2-Dodecanol [webbook.nist.gov]
- 8. 2-Dodecanol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. 2-Dodecanol [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [(R)-2-Dodecanol spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12079602#r-2-dodecanol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com